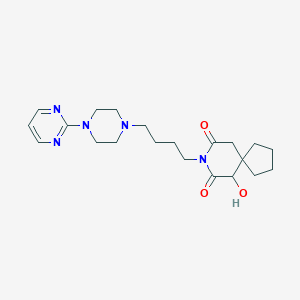
6-Hydroxy Buspirone
Cat. No. B196304
Key on ui cas rn:
125481-61-0
M. Wt: 401.5 g/mol
InChI Key: KOZNAHJIJGCFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06897309B2
Procedure details


Batch B. The remainder of the solution (water content 0.13%) was allowed to cool to ambient temperature and seeded with 6-hydroxybuspirone (20 mg) at approximately 56° C. The mixture was filtered seven days later on a 4-6 micron glass sintered filter and the reactor rinsed (four times with the mother liquor in order to recover all solids). The mother liquor was saved for analysis (620 mL). The off-white solid was subsequently washed with IPA (2×260 mL). The white solid was suctioned dried for 1 h and then placed into a an oven at 45° C. (27 in Hg with an N2 bleed for 69 hours). 6-Hydroxybuspirone was obtained as an off-white solid (156.6 g, AP=99, buspirone AP=0.35, and a trans-diol side product AP=0.54).


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[N:3][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH:26]([OH:29])[C:21]4([CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:20][C:18]3=[O:19])[CH2:9][CH2:8]2)=[N:5][CH:6]=1>O>[CH:1]1[CH:6]=[N:5][C:4]([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH:26]([OH:29])[C:21]4([CH2:25][CH2:24][CH2:23][CH2:22]4)[CH2:20][C:18]3=[O:19])[CH2:11][CH2:12]2)=[N:3][CH:2]=1.[CH:1]1[CH:6]=[N:5][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3[C:27](=[O:28])[CH2:26][C:21]4([CH2:22][CH2:23][CH2:24][CH2:25]4)[CH2:20][C:18]3=[O:19])[CH2:9][CH2:8]2)=[N:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)C(C3=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered seven days later on a 4-6 micron glass
|
|
Duration
|
7 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
sintered filter
|
WASH
|
Type
|
WASH
|
|
Details
|
the reactor rinsed (four times with the mother liquor in order
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover all solids)
|
WASH
|
Type
|
WASH
|
|
Details
|
The off-white solid was subsequently washed with IPA (2×260 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white solid was suctioned dried for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed into a an oven at 45° C.
|
Outcomes


Product
Details
Reaction Time |
69 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)C(C3=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
